molecular formula C11H12N2O5S B13657906 Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B13657906
M. Wt: 284.29 g/mol
InChI Key: FEWRUDJRBWVDNM-UHFFFAOYSA-N
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Description

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the thiophene ring .

Scientific Research Applications

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene and pyrrolidine rings can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitro-substituted thiophene ring and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H12N2O5S/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

FEWRUDJRBWVDNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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